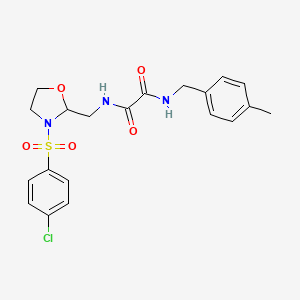
N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide is a useful research compound. Its molecular formula is C20H22ClN3O5S and its molecular weight is 451.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features an oxazolidine core, a sulfonyl group, and various aromatic substituents, which contribute to its chemical reactivity and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is C17H25ClN4O5S, with a molecular weight of approximately 432.9 g/mol. The presence of the 4-chlorophenyl group and the 4-methylbenzyl moiety enhances its lipophilicity and may influence its pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H25ClN4O5S |
| Molecular Weight | 432.9 g/mol |
| CAS Number | 874804-58-7 |
The biological activity of this compound is believed to involve several mechanisms:
- Antimicrobial Activity : Compounds with oxazolidine structures are often explored for their antibacterial properties, particularly against Gram-positive bacteria. The sulfonyl group may enhance the compound's interaction with bacterial targets.
- Anticancer Potential : Preliminary studies suggest that oxazolidine derivatives can exhibit cytotoxic effects on various cancer cell lines, potentially through the induction of apoptosis or cell cycle arrest.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.
Biological Activity Studies
Recent research has focused on evaluating the biological activities of similar oxazolidine derivatives, providing insights into their potential applications:
- Antibacterial Studies : In vitro assays have demonstrated that compounds with similar structures exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Enterococcus faecalis.
- Cytotoxicity Assays : Cell viability assays (MTT assay) conducted on various cancer cell lines (e.g., HeLa, MCF-7) indicated that certain derivatives can reduce cell viability significantly, suggesting potential as anticancer agents.
Case Study: Antibacterial Activity
A study evaluating the antibacterial activity of oxazolidine derivatives found that those with chlorophenyl substitutions showed enhanced efficacy against resistant bacterial strains. The minimum inhibitory concentration (MIC) values were notably lower compared to non-substituted analogs.
Safety and Toxicology
While the therapeutic potential is promising, safety assessments are crucial. Toxicological studies must evaluate the compound's effects on human cells and its metabolic pathways to ensure safety for potential clinical use.
Propriétés
IUPAC Name |
N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-[(4-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O5S/c1-14-2-4-15(5-3-14)12-22-19(25)20(26)23-13-18-24(10-11-29-18)30(27,28)17-8-6-16(21)7-9-17/h2-9,18H,10-13H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWRFUZFLHHENN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














